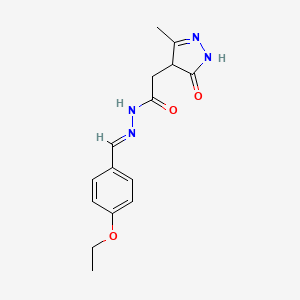

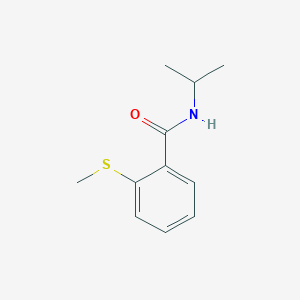

6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile

Descripción general

Descripción

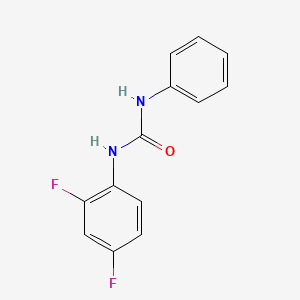

“6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitrile” is a chemical compound that has been investigated for its potential use as a corrosion inhibitor . It is a type of organic compound that has been studied using density functional theory (DFT) at the B3LYP/6-31G (d,p) basis set level .

Synthesis Analysis

The synthesis of “6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitrile” involves the reaction of a sodium salt with 2-cyanoethanethioamide in a basic medium . This compound then reacts with several active-halogen containing reagents to afford the corresponding 2-alkylthio derivatives .Molecular Structure Analysis

The molecular structure of “6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitrile” has been investigated using density functional theory (DFT) at the B3LYP/6-31G (d,p) basis set level . The calculated quantum chemical parameters correlated to the inhibition efficiency such as EHOMO (highest occupied molecular orbital energy), ELUMO (lowest unoccupied molecular orbital energy), energy gap (ΔE), dipole moment (μ), absolute hardness (η), the absolute electronegativity (χ), the fractions of electrons transferred from the inhibitor molecule to the metallic iron atom (ΔN) and the electrophilicity index (ω) were calculated .Chemical Reactions Analysis

The chemical reactions involving “6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitrile” include its reaction with several active-halogen containing reagents to afford the corresponding 2-alkylthio derivatives . It also forms thieno[2,3-b]pyridines as the products of Thorpe-Ziegler cyclization .Aplicaciones Científicas De Investigación

Synthesis of Fused Pyrimidines

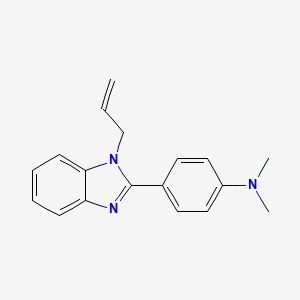

This compound serves as a precursor in the synthesis of a new series of fused pyrimidines. Utilizing Michael addition reactions with polarized systems in the presence of nanosized ZnO , researchers can create pyrimido[2,1-b][1,3]thiazines . These reactions are significant for the development of pharmaceuticals and materials science due to the versatile nature of pyrimidine structures.

Antimicrobial Activity

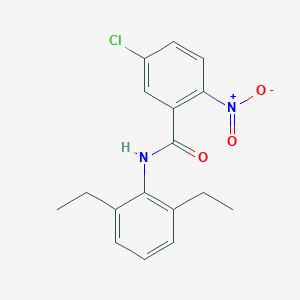

The derivatives of 6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitrile exhibit promising antimicrobial properties. For instance, thiazolo[3,2-a]pyrimidines derived from this compound have shown high activity against both Gram-positive and Gram-negative bacteria . This opens up potential applications in developing new antibiotics and antiseptics.

Phosphonylation Reactions

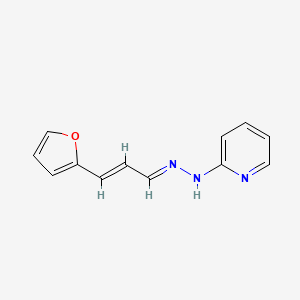

In organic synthesis, the compound is used for phosphonylation reactions to yield new dimethyl (8-cyano-7-aryl-5-thioxo-5,6-dihydroimidazo[1,2-c]pyrimidin-2-yl)phosphonates . These products have applications in creating compounds with potential biological activity, including drug design and development.

Biological Activity Prediction

Using software like PASS (Prediction of Activity Spectra for Substances), researchers can predict the biological activity of derivatives of 6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitrile. The predictions indicate a moderate likelihood of these compounds acting as apoptosis agonists , which is crucial for cancer research and therapy.

Creation of New Dyes

Compounds containing the pyrimidine moiety, such as derivatives of 6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitrile, are promising candidates for creating new dyes . Their structural diversity allows for property modification to achieve optimal coloration for various applications.

Solar Energy Materials

Derivatives of this compound are also explored for their potential use in materials for solar energy applications . The ability to modify their properties makes them suitable for use in photovoltaic cells and other solar energy harvesting systems.

Energy-rich Substances

The structural features of 6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitrile derivatives make them interesting for the study of energy-rich substances . This has implications for the development of new materials with high energy storage and release capabilities.

Antibacterial and Antifungal Applications

The antibacterial and antifungal activities of synthesized compounds from 6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitrile have been confirmed through assays, particularly against Staphylococcus aureus . This highlights their potential in treating infections and preventing the spread of resistant strains.

Direcciones Futuras

The future directions for the study of “6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitrile” could include further investigation of its potential uses, such as its role as a corrosion inhibitor . Additionally, more detailed studies on its synthesis, molecular structure, and chemical reactions could provide valuable insights.

Propiedades

IUPAC Name |

6-pyridin-3-yl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3S/c12-6-8-3-4-10(14-11(8)15)9-2-1-5-13-7-9/h1-5,7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREZJTKROSTHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C(=S)N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Sulfanyl-2,3'-bipyridine-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5731362.png)

![methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731410.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5731413.png)

![4-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5731417.png)

![N-[3-(acetylamino)phenyl]-3-phenylpropanamide](/img/structure/B5731421.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731425.png)